ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate
- This compound
Uniqueness
This compound stands out due to its unique combination of thiazole and thiadiazole rings, which contribute to its diverse biological activities. This structural uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
ethyl 4-methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S2/c1-4-18-10(17)8-5(2)12-11(19-8)13-9(16)7-6(3)14-15-20-7/h4H2,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEXURQFMGFXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N=NS2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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